N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene is an organic compound and a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with the formula (C4H3S)2 .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis
The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g/mol, and it appears as colorless crystals . It has a melting point of 31.1 °C and a boiling point of 260 °C .Scientific Research Applications
Synthesis and Characterization
The development and characterization of novel compounds, including those with methanesulfonamide groups, are crucial in expanding our understanding of potential therapeutic agents and materials. For instance, the synthesis and characterization of tritium-labeled compounds with benzamide functionality, like N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, demonstrate the role of such chemicals in studying receptor antagonists (Yang Hong et al., 2015). These methodologies can be adapted for the synthesis and radioactive labeling of a wide range of compounds, offering insights into their pharmacokinetics and interactions with biological targets.
Chemical Reactions and Mechanisms
The study of N-hydroxypyridine-2(1H)-thione derivatives and their reactions to form carboxamides underlines the importance of such compounds in facilitating clean transformations requiring minimal work-up (D. Barton & J. A. Ferreira, 1996). This research indicates how modifications to the chemical structure can influence reaction outcomes, which is pertinent when considering the synthesis and applications of complex molecules like N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide.
Materials Science and Engineering
Compounds with specific functionalities are often explored for their potential in materials science, such as the development of fluorescent compounds for use as wavelength shifters in scintillating media (J. Kauffman & G. S. Bajwa, 1993). This area of research is relevant for the development of novel materials with specific optical properties, potentially including derivatives of the compound for applications in sensing, imaging, or light-emitting devices.
Medicinal Chemistry
Research into the structure-activity relationships and therapeutic potential of sulfonamide derivatives, as seen in studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide (B. Gowda et al., 2007), contributes significantly to drug discovery and development. Such studies provide foundational knowledge for designing new drugs with improved efficacy and safety profiles, highlighting the potential medicinal applications of complex sulfonamide compounds.
Advanced Polymer Science
The polymerization of activated monomers, such as N-(methanesulfonyl)azetidine, to form novel polymeric materials with unique properties (Louis Reisman et al., 2020), illustrates another avenue of research related to the use of sulfonamide derivatives. Such polymers can have applications ranging from materials engineering to biomedicine, depending on their structural and physical properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core, which is known for its excellent electronic properties .
Mode of Action
The compound interacts with its targets through its electronic, photophysical, and photovoltaic properties . The end groups situated on the diphenylamine moieties are modified with a tow acceptor bridged by thiophene, which impacts the π-bridge and acceptor . This modification leads to changes in the electronic properties of the molecules .
Biochemical Pathways
The compound’s interaction with its targets facilitates charge mobility, which is crucial for the efficiency of solar cells .
Pharmacokinetics
It’s worth noting that the compound’s solubility in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide could potentially influence its bioavailability .
Result of Action
The action of this compound results in improved performance of PSCs . The newly engineered molecules display a lower band gap and a greater λ max compared to the model molecule . This leads to high power conversion efficiencies (PCEs) of the designed molecules, making them excellent candidates for novel PSCs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure is a critical factor considering the compound’s role in solar cells
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13(20)14-4-5-16(25-14)15-3-2-10-24-15/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZROPPRZSVSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.